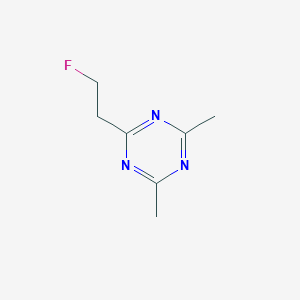
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine, also known as FET, is a chemical compound that is widely used in scientific research. FET is a triazine-based radiotracer that is used in positron emission tomography (PET) imaging. PET imaging is a non-invasive technique that is used to visualize the metabolic activity of tissues in the body. FET is used in PET imaging to detect the presence of tumors, particularly in the brain.
Mecanismo De Acción
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is taken up by tumor cells through the amino acid transport system. The uptake of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is proportional to the metabolic activity of the tumor cells. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is not taken up by healthy tissue, which makes it a highly specific tracer for tumor imaging.
Efectos Bioquímicos Y Fisiológicos
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine has no known biochemical or physiological effects. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is rapidly cleared from the body through the kidneys and does not accumulate in any organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine has several advantages for lab experiments. It is a highly specific tracer for tumor imaging, which makes it useful for the study of tumor metabolism. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is also relatively easy to synthesize, which makes it widely available for research purposes.
The main limitation of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is its short half-life. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine has a half-life of approximately 110 minutes, which means that it must be synthesized shortly before use. This limits the use of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine in experiments that require long imaging times.
Direcciones Futuras
There are several future directions for the use of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine in scientific research. One area of research is the use of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine in the imaging of other types of tumors, such as lung cancer and pancreatic cancer. Another area of research is the development of new synthesis methods for 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine that can increase its availability for research purposes. Finally, there is interest in the development of new tracers that can be used in combination with 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine to improve tumor imaging.
Métodos De Síntesis
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is synthesized by reacting 2-chloroethylamine hydrochloride with 4,6-dimethyl-1,3,5-triazine in the presence of a base. The reaction results in the formation of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine as a white crystalline solid. The synthesis of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is a complex process that requires expertise in synthetic chemistry.
Aplicaciones Científicas De Investigación
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is widely used in scientific research for PET imaging of tumors. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is particularly useful in the imaging of brain tumors, as it can differentiate between tumor tissue and healthy tissue. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is also used in the imaging of other types of tumors, such as prostate cancer and breast cancer.
Propiedades
Número CAS |
113768-74-4 |
|---|---|
Nombre del producto |
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine |
Fórmula molecular |
C7H10FN3 |
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
2-(2-fluoroethyl)-4,6-dimethyl-1,3,5-triazine |
InChI |
InChI=1S/C7H10FN3/c1-5-9-6(2)11-7(10-5)3-4-8/h3-4H2,1-2H3 |
Clave InChI |
ZFUAFMMFJBGRNK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC(=N1)CCF)C |
SMILES canónico |
CC1=NC(=NC(=N1)CCF)C |
Sinónimos |
1,3,5-Triazine,2-(2-fluoroethyl)-4,6-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



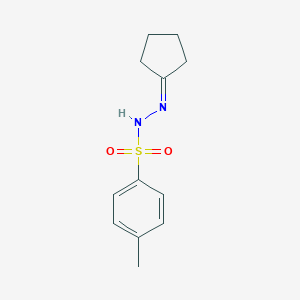
![Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2](/img/structure/B49939.png)
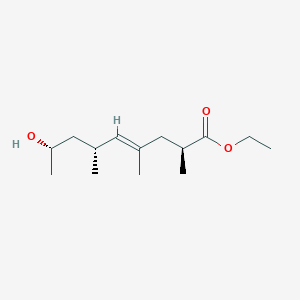
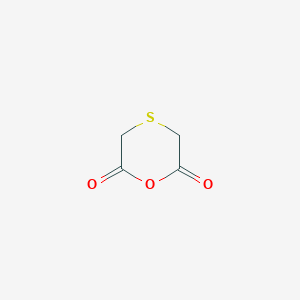
![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)
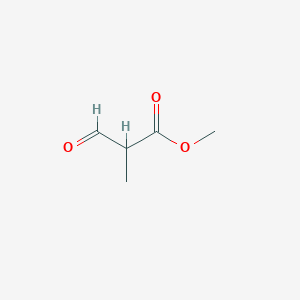
![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)
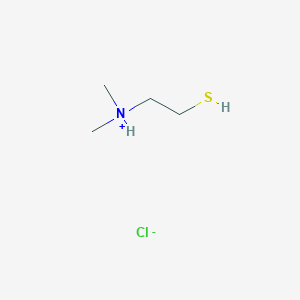

![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)
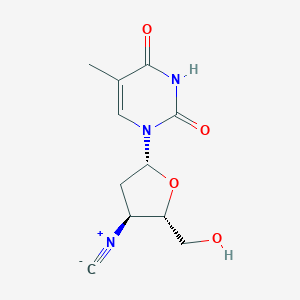

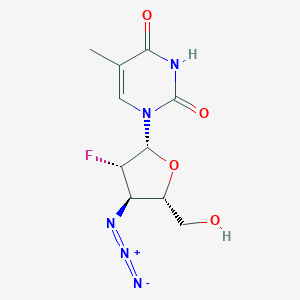
![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)